molecular formula C27H20O5 B2461977 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid CAS No. 887866-08-2

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid

Cat. No. B2461977
CAS RN: 887866-08-2
M. Wt: 424.452
InChI Key: QJCTXDRIILNYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid, also known as DPA-714, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DPA-714 belongs to the family of furochromenes and is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.

Mechanism of Action

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid binds to the TSPO, a protein that is upregulated in response to cellular stress and inflammation. This binding leads to the activation of various signaling pathways that result in the modulation of immune responses, oxidative stress, and apoptosis. 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid has been shown to reduce inflammation and oxidative stress in various animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in the brain, improve cognitive function, and reduce neuronal cell death. 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the brain, indicating its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid in lab experiments is its high selectivity for the TSPO, which allows for specific targeting of this protein. 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid also has good bioavailability and can easily cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid is its high cost and limited availability, which may restrict its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid. One area of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of focus is the development of more cost-effective methods for the production of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid. Additionally, further studies are needed to explore the potential applications of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid in the treatment of other diseases such as cancer and autoimmune disorders. The use of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid in combination with other drugs or therapies is also an area of interest for future research.

Synthesis Methods

The synthesis of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid involves a multi-step process that includes the reaction of 7-hydroxy-6-methoxyfurochromene with 3-bromo-4-phenylphenylacetic acid to form the intermediate compound. The intermediate compound is then reacted with 2,6-dimethylbenzoyl chloride to obtain the final product, 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) to visualize and diagnose brain inflammation in vivo.

properties

IUPAC Name

2-[5,9-dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O5/c1-15-20-12-22-23(19-10-8-18(9-11-19)17-6-4-3-5-7-17)14-31-25(22)16(2)26(20)32-27(30)21(15)13-24(28)29/h3-12,14H,13H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCTXDRIILNYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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